molecular formula C9H13BrN2O B11776456 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11776456
M. Wt: 245.12 g/mol
InChI Key: BNVZEYGEGUMZSD-UHFFFAOYSA-N
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Description

4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromopyrazole with isopentyl aldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: 4-Bromo-1-isopentyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-1-isopentyl-1H-pyrazole-3-methanol.

    Substitution: 4-Azido-1-isopentyl-1H-pyrazole-3-carbaldehyde.

Scientific Research Applications

4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of liver alcohol dehydrogenase, preventing the enzyme from catalyzing the oxidation of alcohols. This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Comparison:

    4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups at positions 3 and 5, which may influence its reactivity and biological activity compared to 4-Bromo-1-isopentyl-1H-pyrazole-3-carbaldehyde.

    4-Bromo-1H-pyrazole: Lacks the isopentyl and aldehyde groups, making it less complex and potentially less versatile in terms of chemical reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-1-(3-methylbutyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H13BrN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5-7H,3-4H2,1-2H3

InChI Key

BNVZEYGEGUMZSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C(=N1)C=O)Br

Origin of Product

United States

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